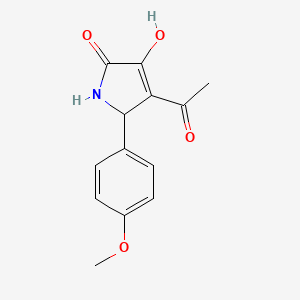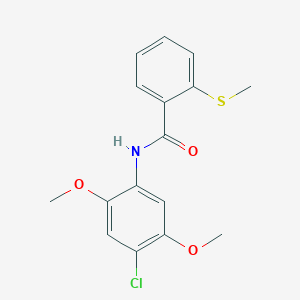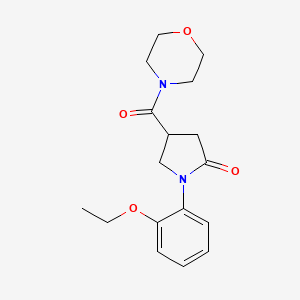![molecular formula C19H12FNO B5311539 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile, also known as TAK-915, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. TAK-915 is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion.
作用机制
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile selectively inhibits GPR40, a receptor that is expressed in pancreatic beta cells and plays a key role in glucose homeostasis and insulin secretion. By inhibiting GPR40, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile increases insulin secretion and improves glucose tolerance. In addition, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to reduce amyloid beta accumulation in the brain, suggesting that it may have neuroprotective effects.
Biochemical and Physiological Effects
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to improve glucose tolerance and insulin secretion in diabetic rats. In addition, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to reduce amyloid beta accumulation in the brain and improve cognitive function in a mouse model of Alzheimer's disease. These findings suggest that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is its selectivity for GPR40, which reduces the risk of off-target effects. However, one limitation of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is its low solubility, which can make it difficult to administer in vivo. In addition, the long-term effects of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile on glucose homeostasis and insulin secretion are not yet fully understood, and further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans.
未来方向
There are several future directions for research on 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile. One area of interest is the potential therapeutic applications of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in the treatment of diabetes and Alzheimer's disease. Further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans, as well as the optimal dosing regimen. In addition, studies are needed to determine the long-term effects of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile on glucose homeostasis and insulin secretion. Finally, the development of more soluble forms of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may improve its administration and efficacy in vivo.
Conclusion
In conclusion, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is a novel compound with potential therapeutic applications in the treatment of diabetes and Alzheimer's disease. The selective inhibition of GPR40 by 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improves glucose tolerance and insulin secretion, while reducing amyloid beta accumulation in the brain. Further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans, as well as the optimal dosing regimen and long-term effects on glucose homeostasis and insulin secretion.
合成方法
The synthesis of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-fluorobenzaldehyde, which is then reacted with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylacetonitrile in the presence of a catalyst to form the final product, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile.
科学研究应用
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improved glucose tolerance and insulin secretion in diabetic rats by selectively inhibiting GPR40. Another study found that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improved cognitive function in a mouse model of Alzheimer's disease by reducing amyloid beta accumulation in the brain. These findings suggest that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
属性
IUPAC Name |
(Z)-3-[5-(2-fluorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO/c20-18-9-5-4-8-17(18)19-11-10-16(22-19)12-15(13-21)14-6-2-1-3-7-14/h1-12H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJIGGORHQDMNL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311472.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)
amine hydrochloride](/img/structure/B5311525.png)

![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)


![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)

![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)